molecular formula C10H5BrF3N B1337858 2-Bromo-3-(trifluoromethyl)quinoline CAS No. 590371-95-2

2-Bromo-3-(trifluoromethyl)quinoline

Cat. No. B1337858
M. Wt: 276.05 g/mol
InChI Key: OIORPEGSEBEYDC-UHFFFAOYSA-N
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Description

“2-Bromo-3-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5BrF3N . It has a molecular weight of 276.06 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The InChI code for “2-Bromo-3-(trifluoromethyl)quinoline” is 1S/C10H5BrF3N/c11-7-5-6-3-1-2-4-8(6)15-9(7)10(12,13)14/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-3-(trifluoromethyl)quinoline” are complex and can involve various types of bonds and reactions . For example, one study reported the use of commercially available 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor . This strategy allowed for the synthesis of a wide range of secondary trifluoromethylated alkyl bromides .


Physical And Chemical Properties Analysis

“2-Bromo-3-(trifluoromethyl)quinoline” is a solid substance under normal conditions . It has a molecular weight of 276.06 .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Bromo-3-(trifluoromethyl)quinoline serves as a pivotal intermediate in the synthesis of various quinoline derivatives. Its chemistry is rich and versatile, offering pathways to a diverse array of quinoline-based compounds. Notably, under controlled conditions, the transformation of Et 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization and reaction with phosphoryl tribromide, enables the production of 2-bromo-4-(trifluoromethyl)quinolines. These intermediates can undergo further transformations to yield 4-(trifluoromethyl)quinolines, 4-trifluoromethyl-2-quinolinecarboxylic acids, and their derivatives through processes such as reduction, halogen/metal exchange, and carboxylation (Lefebvre, Marull, & Schlosser, 2003).

Chemical Reactivity and Structural Elaboration

The chemistry of 2-bromo-3-(trifluoromethyl)quinoline demonstrates remarkable selectivity and efficiency in structural elaboration. Its reactions with butyllithium and lithium diisopropylamide highlight the compound's potential in generating 2-trifluoromethyl-4-quinolyllithiums and subsequent electrophilic substitutions. These reactions underline the compound's utility in synthesizing functionally diverse quinoline derivatives, showcasing the intricate balance between reactivity and regioselectivity unique to 2-bromo-3-(trifluoromethyl)quinoline (Marull & Schlosser, 2003).

Impact on Steric and Electronic Properties

The trifluoromethyl group in 2-bromo-3-(trifluoromethyl)quinoline not only enhances the molecule's chemical reactivity but also significantly influences its steric and electronic properties. This effect is crucial for the molecule's interaction with bases, affecting its deprotonation and subsequent chemical transformations. The presence of the trifluoromethyl group alongside the bromo substituent plays a key role in the molecule's reactivity towards nucleophilic attacks, offering insights into the interplay between steric hindrance and electronic effects (Schlosser et al., 2006).

Novel Quinoline Derivatives Synthesis

The utility of 2-bromo-3-(trifluoromethyl)quinoline extends to the synthesis of new quinoline derivatives with potential applications in various fields, including materials science and pharmacology. For instance, the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one showcases the compound's versatility in generating novel quinoline-based molecules. These derivatives, encompassing a range of functionalities, highlight the compound's role in expanding the quinoline chemical space for further exploration and application (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).

Safety And Hazards

The safety data sheet for a similar compound, “4-Bromo-2,8-bis(trifluoromethyl)quinoline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, avoid getting the compound in eyes or on skin, and to use only under a chemical fume hood .

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives, which include “2-Bromo-3-(trifluoromethyl)quinoline”, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-bromo-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIORPEGSEBEYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449793
Record name 2-bromo-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(trifluoromethyl)quinoline

CAS RN

590371-95-2
Record name 2-Bromo-3-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590371-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …

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